molecular formula C23H19N5O4 B2928999 N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1105201-06-6

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2928999
CAS No.: 1105201-06-6
M. Wt: 429.436
InChI Key: MFIFHCQTKOVOBF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,2-dihydropyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at position 3. This compound belongs to a class of hybrid molecules that combine oxadiazole heterocycles with pyridinone scaffolds, a design strategy frequently employed to enhance metabolic stability and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-15(29)24-17-9-11-18(12-10-17)25-20(30)14-28-13-5-8-19(23(28)31)22-26-21(27-32-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIFHCQTKOVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-acetamidophenyl precursor, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the dihydropyridine moiety under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Target Compound: Contains a 1,2-dihydropyridinone ring fused to a 3-phenyl-1,2,4-oxadiazole group. The dihydropyridinone provides a conjugated system for π-π interactions, while the oxadiazole contributes to rigidity and hydrogen-bond acceptor properties.
  • Compound 11v (): Features a simpler oxadiazole-isopropylamide scaffold with a phenoxyacetamide side chain. The absence of the pyridinone core reduces conjugation but improves synthetic accessibility .
  • SN00797439 (): Incorporates a pyrrolidinecarboxamide group instead of dihydropyridinone, paired with a chlorophenyl substituent.

Side Chain Variations

  • Target Compound : The 4-acetamidophenyl group introduces dual acetamide functionality, likely enhancing solubility and target engagement compared to simpler aryl groups.
  • 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide (): Replaces the 4-acetamidophenyl with a 4-methylphenyl group, reducing hydrogen-bond donor capacity but increasing lipophilicity .
  • Compound 20c () : A cephalosporin derivative with a 3-propyl-1,2,4-oxadiazole side chain. The β-lactam ring confers antibacterial activity, while the oxadiazole improves stability against β-lactamases .

Physicochemical and Pharmacokinetic Properties

Compound Name Melting Point (°C) HPLC Purity Key Functional Groups Pharmacological Relevance Reference
Target Compound N/A N/A 4-Acetamidophenyl, dihydropyridinone Undisclosed (structural analog) -
11v (N-isopropyl-N-((3-phenyl-oxadiazolyl)methyl)acetamide) 155.5–158.5 100% Phenoxyacetamide, isopropyl Proteasome inhibition (IC₅₀ = 0.8 µM)
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-oxadiazolyl)pyrrolidinecarboxamide) N/A N/A Chlorophenyl, pyrrolidinecarboxamide Anti-parasitic (70% xL3 motility inhibition)
2-(2,4-dioxo-3-((3-phenyl-oxadiazolyl)methyl)quinazolinyl)-N-(2-methoxyphenyl)acetamide N/A N/A Quinazolinone, methoxyphenyl Undisclosed (structural analog)

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